2-Oxazolidinone, 3-(furfurylideneamino)-
Description
Overview of Oxazolidinone Ring Systems in Chemical Research
Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. chemicalbook.com Of the possible isomers, the 2-oxazolidinone (B127357) ring is the most extensively studied, particularly within medicinal chemistry. chemicalbook.com This ring system gained significant prominence with the advent of Linezolid, the first clinically approved antibiotic featuring an oxazolidinone as its core pharmacophore. chemicalbook.comvedantu.com
The 2-oxazolidinone structure is recognized as a valuable scaffold in drug discovery due to its ability to act as a bioisostere for groups like carbamates and ureas, while offering enhanced metabolic and chemical stability. chemicalbook.com Researchers have explored a multitude of oxazolidinone derivatives, revealing a wide spectrum of pharmacological potential, including antibacterial, anticancer, and anti-inflammatory activities. vedantu.com Their synthetic accessibility and the capacity for stereocontrolled functionalization have further cemented their importance in the development of new chemical entities. wikipedia.org
Significance of Imine Functionality in Organic Synthesis and Chemical Transformations
An imine, often referred to as a Schiff base, is a functional group characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgnih.gov This functionality is of fundamental importance in organic chemistry, serving as a versatile intermediate in a myriad of chemical transformations. wikipedia.org Imines are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov
The chemical behavior of imines is marked by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom. wikipedia.org This dual reactivity allows them to participate in a wide array of reactions, including nucleophilic additions, reductions to form amines, and cycloaddition reactions. wikipedia.orgnih.gov Their role as precursors to nitrogen-containing heterocycles is particularly significant, making them key building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgnih.gov The reversible nature of imine formation is also harnessed in the field of dynamic covalent chemistry. nist.gov
Positioning of Furan (B31954) Derivatives in Heterocyclic Compound Development
Furan is a five-membered aromatic heterocycle containing an oxygen atom. nih.govchemicalbook.com The furan ring is a fundamental building block found in a vast number of biologically active compounds and is a key starting material in industrial chemistry. chemicalbook.com Furfural (B47365), an aldehyde derivative of furan, is readily obtainable from biomass, making it an important renewable chemical feedstock. wikipedia.org
The furan nucleus is a versatile scaffold for the synthesis of more complex molecules due to its specific reactivity. nih.gov It can undergo electrophilic substitution and participate in cycloaddition reactions, allowing for extensive functionalization. nih.gov The incorporation of the furan ring into larger molecules has been a common strategy in the development of pharmaceuticals and agrochemicals, with furan derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. chemicalbook.com
Rationale for Academic Investigation of the 2-Oxazolidinone, 3-(furfurylideneamino)- Scaffold
The academic and industrial interest in the 2-Oxazolidinone, 3-(furfurylideneamino)- scaffold stems from the strategic combination of its three constituent parts. The fusion of a proven pharmacophore (2-oxazolidinone), a reactive and synthetically versatile linker (imine), and a biologically relevant heterocycle (furan) creates a molecule with significant potential for further chemical modification and biological screening.
A key driver for the investigation of this scaffold is the pursuit of new antimicrobial agents. Research has shown that derivatives of this structure, specifically 5-nitro-2-furfurylideneamino-oxazolidinones, exhibit antimicrobial activity. This suggests that the core scaffold is a viable template for the development of novel antibacterial compounds. The synthesis of such compounds is generally achieved through the condensation of a 3-amino-2-oxazolidinone (B196048) with a furfural derivative, a straightforward and well-established chemical transformation. The resulting imine linkage connects the oxazolidinone and furan rings, creating a conjugated system that can be further modified to fine-tune its electronic and steric properties, and thus its biological activity.
Structure
3D Structure
Properties
CAS No. |
6270-33-3 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-[(E)-furan-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+ |
InChI Key |
JZSCDNDWOSCSJX-RMKNXTFCSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=CO2 |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the 2 Oxazolidinone, 3 Furfurylideneamino Scaffold
Retrosynthetic Analysis of the 2-Oxazolidinone (B127357), 3-(furfurylideneamino)- Scaffold
A retrosynthetic approach to 2-Oxazolidinone, 3-(furfurylideneamino)-, systematically breaks down the target molecule into readily available starting materials. The most logical primary disconnection occurs at the imine (Schiff base) C=N bond. This bond is formed via a condensation reaction, thus a retrosynthetic disconnection leads to two key precursors: Furfural (B47365) and 3-Amino-2-oxazolidinone (B196048) (AOZ). chemicalbook.comnih.gov
The second stage of the analysis focuses on the 3-Amino-2-oxazolidinone precursor. The 2-oxazolidinone ring itself is a cyclic carbamate (B1207046). A key disconnection across the N-N bond and the C-O bond of the carbamate suggests a synthetic route from a protected hydrazine (B178648) derivative and a two-carbon unit containing two oxygen functionalities, such as an epoxide or a diol. A more practical disconnection breaks the N-C(O) and O-C(2) bonds, pointing towards precursors like 2-hydrazinoethanol and a carbonyl source (e.g., diethyl carbonate or phosgene). chemicalbook.com This two-stage disconnection provides a clear strategic roadmap for the molecule's synthesis from simple, accessible building blocks.
Classical Synthetic Approaches to 2-Oxazolidinone Ring Formation
The 2-oxazolidinone ring is a privileged structure in medicinal chemistry and asymmetric synthesis, leading to the development of numerous robust synthetic methods for its construction.
Cyclization Reactions in 2-Oxazolidinone Synthesis
Cyclization reactions are the most fundamental and widely employed methods for constructing the 2-oxazolidinone ring. These strategies typically involve the reaction of a β-amino alcohol with a carbonylating agent. wikipedia.org A historical and common method involves treating an ethanolamine (B43304) derivative with phosgene (B1210022) or its safer equivalents like diethyl carbonate or dimethyl carbonate. wikipedia.org
Other significant cyclization strategies include:
Cycloaddition of Aziridines with Carbon Dioxide: This method provides a direct route to 2-oxazolidinones by reacting aziridines with CO₂ under pressure, often facilitated by a catalyst. researchgate.netrsc.org This approach is advantageous due to its atom economy.
Intramolecular Cyclization of Carbamates: β-hydroxy carbamates can undergo intramolecular cyclization to yield 2-oxazolidinones. researchgate.net This can also be achieved through the cyclization of alkenyl carbamates via transition-metal-catalyzed processes. organic-chemistry.org
Ring-Opening Cyclization of Vinyl Aziridines: A mild palladium-catalyzed reaction of 2-vinylaziridines with carbon dioxide can produce 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org
| Starting Materials | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|
| Ethanolamine | Diethyl Carbonate | Classic, widely used method. | wikipedia.org |
| Aziridine | Carbon Dioxide (CO₂) | High atom economy, direct fixation of CO₂. | researchgate.netrsc.org |
| Alkenyl Carbamate | Cobalt or Iridium Catalyst | Intramolecular hydroamidation/cyclization. | organic-chemistry.org |
| 2-Vinylaziridine | Palladium Catalyst, CO₂ | Mild, regio- and stereoselective. | organic-chemistry.org |
Palladium-Catalyzed N-Arylation Approaches for 2-Oxazolidinones
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. This methodology has been successfully applied to the N-arylation of the 2-oxazolidinone nucleus. acs.orgacs.org The reaction typically involves coupling 2-oxazolidinone with an aryl halide (commonly an aryl bromide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgnih.gov
The success of the synthesis is highly dependent on the careful selection of the reaction components. The choice of phosphine ligand (e.g., DPPF, Xantphos) and base (e.g., NaOBuᵗ, Cs₂CO₃) is critical and often tailored to the electronic properties of the aryl bromide substrate. acs.orgacs.orgnih.gov For instance, electron-withdrawing groups on the aryl bromide may require different ligand/base combinations than electron-donating or neutral groups. acs.org While this method directly yields 3-aryl-2-oxazolidinones rather than the 3-amino precursor, it is a cornerstone of modern oxazolidinone synthesis for creating diverse derivatives. researchgate.netnih.gov
| Palladium Source | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | dppf | NaOBuᵗ | Toluene | acs.org |
| Pd₂(dba)₃ | Xantphos | NaOBuᵗ | Toluene | acs.org |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | acs.org |
Asymmetric Synthesis Strategies for Chiral Oxazolidinones
Chiral 2-oxazolidinones are highly valuable as chiral auxiliaries (e.g., Evans auxiliaries) and as core components of many pharmaceuticals. wikipedia.org Consequently, numerous asymmetric strategies have been developed to access these compounds in high enantiopurity.
Key strategies for asymmetric synthesis include:
Synthesis from Chiral Precursors: The most straightforward approach involves using enantiomerically pure starting materials, such as α-amino acids, which are reduced to chiral β-amino alcohols and then cyclized. nih.gov For example, (S)-phenylalaninol can be treated with diethyl carbonate to yield (S)-4-benzyl-2-oxazolidinone. nih.gov
Asymmetric Hydrogenation: A highly efficient modern approach is the asymmetric hydrogenation of prochiral 2-oxazolone precursors. This involves using a chiral transition metal catalyst to deliver hydrogen across the double bond stereoselectively. Catalysts based on rhodium, ruthenium, and nickel have been developed, achieving excellent enantioselectivities (often >97% ee). researchgate.netacs.orgresearchgate.net
Asymmetric Aldol (B89426)/Curtius Reaction: A combination of an asymmetric aldol reaction followed by a modified Curtius rearrangement and intramolecular cyclization has been reported as an efficient strategy for producing 4,5-disubstituted oxazolidin-2-ones. nih.gov
| Strategy | Catalyst/Reagent | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ni-Catalyst | Uses earth-abundant metal, high efficiency. | up to >99% | acs.org |
| Asymmetric Hydrogenation | Ru(II)-NHC Catalyst | Effective for a variety of 2-oxazolones. | up to 96% | researchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral Ru-Diamine Catalyst | Uses formate (B1220265) as a hydrogen source. | up to >99% | researchgate.net |
| Cyclization from Chiral Pool | (S)-Valinol, Diethyl Carbonate | Utilizes readily available chiral amino alcohols. | High (based on precursor) | nih.gov |
Formation of the Furfurylideneamino (Imine) Moiety
The final step in constructing the target molecule is the formation of the C=N double bond, which defines the furfurylideneamino side chain. This is achieved through a classical condensation reaction.
Condensation Reactions for Schiff Base Derivatives
The formation of an imine, or Schiff base, occurs through the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com In the synthesis of 2-Oxazolidinone, 3-(furfurylideneamino)-, the primary amine is 3-Amino-2-oxazolidinone (AOZ) and the aldehyde is Furfural . chemicalbook.commedchemexpress.com
The reaction mechanism proceeds via nucleophilic attack of the amino group of AOZ on the carbonyl carbon of furfural. This forms a hemiaminal intermediate, which then undergoes dehydration (elimination of a water molecule) to form the stable imine C=N bond. masterorganicchemistry.comyoutube.com The reaction is reversible and is typically driven to completion by removing the water formed, often by azeotropic distillation. An acid catalyst is commonly used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack, as well as to protonate the hydroxyl group of the hemiaminal, making it a better leaving group (H₂O). masterorganicchemistry.com This exact strategy is employed in the synthesis of the related pharmaceutical Furazolidone, where 3-amino-2-oxazolidinone is condensed with 5-nitrofurfural. chemicalbook.com
Specific Routes to Furfurylideneamino Functionalities
The defining feature of 2-Oxazolidinone, 3-(furfurylideneamino)- is the Schiff base (or imine) linkage formed between the nitrogen at the 3-position of the oxazolidinone ring and a furfuraldehyde derivative. The most direct and widely employed method for introducing this functionality is through a condensation reaction.
This reaction involves the acid-catalyzed condensation of 3-Amino-2-oxazolidinone with furfural or a substituted furfural, such as 5-nitro-2-furaldehyde (B57684). The reaction is typically carried out in a suitable solvent like water or alcohol. An acid catalyst, such as hydrochloric acid, facilitates the dehydration process, leading to the formation of the C=N double bond characteristic of the furfurylideneamino group. google.com
A prominent example of this strategy is in the synthesis of Furazolidone, which is 3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone. In this synthesis, 3-Amino-2-oxazolidinone is reacted with 5-nitro-2-furaldehyde diacetate (a stable precursor to 5-nitrofurfural) under heated, acidic conditions to yield the final product. google.comchemicalbook.com The general reaction is as follows:
3-Amino-2-oxazolidinone + 5-Nitrofurfural → (Acid/Base Catalyst) → 3-(5-Nitrofurfurylideneamino)-2-oxazolidinone
This condensation is a robust and high-yielding route, making it a cornerstone for accessing this class of compounds.
Convergent and Linear Synthesis Pathways for 2-Oxazolidinone, 3-(furfurylideneamino)-
The construction of the 2-Oxazolidinone, 3-(furfurylideneamino)- framework can be approached through either linear or convergent synthetic strategies.
Linear Synthesis: A linear synthesis involves the sequential, step-by-step assembly of the molecule. A common linear pathway to the target scaffold begins with a readily available starting material, such as ethanolamine or a derivative like 2-hydroxyethylhydrazine. google.comchemicalbook.com
Formation of the 3-Amino-2-oxazolidinone core: 2-Hydroxyethylhydrazine is reacted with a carbonyl source, such as diethyl carbonate or dimethyl carbonate, to form the 3-amino-2-oxazolidinone ring. google.comchemicalbook.com This cyclization establishes the core heterocyclic structure.
Condensation with Furfural: The pre-formed 3-Amino-2-oxazolidinone is then condensed with furfural or a derivative (e.g., 5-nitrofurfural) to append the furfurylideneamino side chain, completing the synthesis of the target molecule. chemicalbook.com
This approach is often straightforward and reliable for producing the desired compound on an industrial scale.
Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a later step. For this scaffold, a convergent approach would entail:
Fragment A Synthesis: Preparation of the 3-Amino-2-oxazolidinone intermediate.
Fragment B Synthesis: Preparation of the desired furfuraldehyde derivative.
Final Coupling: Condensation of Fragment A and Fragment B to form the final product.
| Synthesis Pathway | Description | Key Steps |
| Linear | Step-by-step construction starting from a simple precursor. | 1. Cyclization to form 3-amino-2-oxazolidinone. 2. Condensation with furfural derivative. |
| Convergent | Independent synthesis of key fragments followed by a final coupling reaction. | 1. Synthesis of 3-amino-2-oxazolidinone. 2. Synthesis of furfural derivative. 3. Final condensation of the two fragments. |
Advanced Synthetic Techniques and Catalysis in Compound Preparation
Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of synthesizing the 2-Oxazolidinone, 3-(furfurylideneamino)- scaffold and its precursors.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of oxazolidinone synthesis, microwave-assisted methods can significantly reduce reaction times and improve yields compared to conventional heating. nih.govnih.gov For instance, the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine can be achieved using microwave irradiation in a chemical paste medium. organic-chemistry.org This technique has also been successfully applied to the synthesis of various substituted oxazolidinones, often leading to cleaner reactions and easier purification. researchgate.netmdpi.com The cyclization step to form the oxazolidinone ring and the final condensation to form the imine are both processes that can be expedited by microwave energy, offering a faster route to the target compound. nih.gov
Metal catalysis plays a crucial role in the synthesis of heterocyclic compounds, including oxazolidinones. Various transition metals have been employed to catalyze the formation of the oxazolidinone ring.
Copper (Cu): Copper catalysts, such as CuBr or CuI, have been used effectively in three-component reactions involving propargylic alcohols, 2-aminoethanols, and carbon dioxide to produce 2-oxazolidinones. mdpi.com These reactions can be highly efficient and sustainable. Copper-catalyzed N-arylation of oxazolidinones has also been reported, demonstrating the versatility of this metal in modifying the oxazolidinone scaffold. organic-chemistry.org
Palladium (Pd): Palladium-catalyzed reactions are also prominent. For example, Pd-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide can yield 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Palladium catalysts have also been used for the N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org
These metal-catalyzed cycloaddition and cross-coupling reactions provide efficient and selective pathways to substituted oxazolidinone precursors, which can then be further functionalized to the desired 3-(furfurylideneamino) structure.
| Metal Catalyst | Reaction Type | Application in Oxazolidinone Synthesis |
| Copper (Cu) | Three-component reaction, N-arylation | Synthesis of 2-oxazolidinones from CO2, propargylic alcohols, and 2-aminoethanols. mdpi.com |
| Palladium (Pd) | Ring-opening cyclization, N-arylation | Synthesis of 5-vinyloxazolidinones from 2-vinylaziridines and CO2. organic-chemistry.org |
| Iron (Fe) | Not specifically found for this scaffold in the provided search. | N/A |
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for synthesizing chiral molecules. Chiral organocatalysts, such as those based on amidines or N-heterocyclic carbenes (NHCs), have been developed for the asymmetric synthesis of various heterocyclic compounds. wustl.edunih.gov For example, bifunctional organocatalysts can be used for the kinetic resolution of racemic isoxazolidin-5-ones, which are related to the oxazolidinone structure. wustl.edu While direct organocatalytic routes to 2-Oxazolidinone, 3-(furfurylideneamino)- are not extensively documented, the principles of organocatalysis are applicable to the enantioselective synthesis of the chiral 3-amino-2-oxazolidinone precursor, which is crucial for preparing enantiomerically pure final products.
Green Chemistry Principles in the Synthesis of 2-Oxazolidinone, 3-(furfurylideneamino)-
The application of green chemistry principles aims to make chemical processes more environmentally benign. In the synthesis of oxazolidinones, several green strategies have been implemented.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle. The synthesis of oxazolidinones from epoxides and isocyanates is an example of an atom-economic reaction. rsc.org
Use of Renewable Feedstocks and Greener Reagents: Utilizing carbon dioxide (CO2) as a C1 source for constructing the oxazolidinone ring is a significant green approach. mdpi.com This method not only sequesters a greenhouse gas but also replaces more hazardous reagents like phosgene.
Green Solvents: The use of environmentally friendly solvents, such as water or deep eutectic solvents (DES), can significantly reduce the environmental impact of a synthesis. rsc.org DES can act as both the solvent and the catalyst, simplifying the reaction setup and workup. rsc.org
Catalysis: As mentioned earlier, the use of catalysts (both metal-based and organocatalysts) in small amounts is inherently a green principle, as it reduces the need for stoichiometric reagents and minimizes waste. Recyclable catalysts, such as a CuBr/ionic liquid system, further enhance the sustainability of the process. mdpi.com
By integrating these principles into the synthesis of 2-Oxazolidinone, 3-(furfurylideneamino)-, the environmental footprint of its production can be substantially reduced.
| Green Chemistry Principle | Application in Oxazolidinone Synthesis |
| Atom Economy | Cycloaddition of epoxides and isocyanates with 100% atom economy. rsc.org |
| Use of CO2 | Three-component reaction using CO2 as a C1 building block. mdpi.com |
| Green Solvents | Use of Deep Eutectic Solvents (DES) as both catalyst and medium. rsc.org |
| Recyclable Catalysts | Development of recyclable CuBr/ionic liquid catalytic systems. mdpi.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. For the synthesis of the 2-oxazolidinone core, several solvent-free methods have been developed, which can be conceptually applied to the synthesis of the 3-amino-2-oxazolidinone precursor.
One notable approach involves the three-component reaction of an epoxide, an amine, and carbon dioxide. rsc.org Research has demonstrated that this cycloaddition can proceed efficiently without a solvent, often employing a catalyst to drive the reaction. For instance, the combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and an ionic liquid can effectively catalyze the synthesis of 3-substituted-2-oxazolidinones under solvent-free conditions at elevated temperatures. rsc.org Another strategy utilizes deep eutectic solvents (DES) which can act as both the solvent and the catalyst, offering an environmentally benign and recyclable reaction medium for the synthesis of oxazolidinones from epoxides and isocyanates.
While specific data for the solvent-free synthesis of 3-amino-2-oxazolidinone is not extensively reported, the synthesis of other N-substituted oxazolidinones under these conditions provides a strong precedent. For example, a large-scale, solvent-free synthesis of N-isobutyl-5-methyloxazolidinone has been achieved by reacting the corresponding amino-alcohol with diethyl carbonate in the presence of a bio-based imidazolium (B1220033) salt catalyst. nih.gov This method highlights the potential for producing the 3-amino-2-oxazolidinone precursor in a more sustainable manner.
The final step, the condensation of 3-amino-2-oxazolidinone with furfural, can also be envisioned under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction, a technique that has proven effective for the synthesis of other heterocyclic compounds. organic-chemistry.org
Table 1: Examples of Solvent-Free Synthesis of 2-Oxazolidinone Scaffolds
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylene (B1197577) oxide, Anilines, CO₂ | Spirulina platensis/IL, 1 MPa CO₂, solvent-free | 3-Aryl-2-oxazolidinones | Good to excellent | rsc.org |
| Epoxides, Isocyanates | Quaternary diammonium salt and urea (DES) | 2-Oxazolidinones | Good to excellent | |
| N-isobutyl-isopropanolamine, Diethyl carbonate | Bio-based imidazolium salt, 90 °C, solvent-free | N-isobutyl-5-methyloxazolidinone | 66% | nih.gov |
| Epoxides, Primary aromatic amines, CO₂ | NBu₄I/DBU, 115 °C, solvent-free | 2-Oxazolidinones | 51-95% | rsc.org |
Utilization of Carbon Dioxide as a C1 Building Block
The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block is a highly attractive strategy in sustainable chemistry. The synthesis of 2-oxazolidinones from CO₂ has been extensively explored, primarily through its reaction with aziridines or a three-component reaction with epoxides and amines. rsc.orgnih.gov These methods are highly atom-economical and provide a direct route to the oxazolidinone ring system.
The cycloaddition of CO₂ to aziridines, often catalyzed by various metal complexes or organocatalysts, yields 2-oxazolidinones with high regioselectivity. rsc.org Similarly, the three-component coupling of epoxides, amines, and CO₂ offers a versatile route to a wide range of 3-substituted 2-oxazolidinones. rsc.org For the synthesis of the 3-amino-2-oxazolidinone precursor, one could envision a pathway starting from an appropriately substituted epoxide and hydrazine in the presence of CO₂.
Several catalytic systems have been developed to facilitate the incorporation of CO₂. These include binary ionic liquids, such as [Bmim]Br/[Bmim]OAc, which have been shown to effectively catalyze the reaction of ethylene oxide, aromatic amines, and CO₂ under solvent-free conditions to produce 3-aryl-2-oxazolidinones. rsc.org Metal-organic frameworks (MOFs) have also emerged as efficient and recyclable catalysts for the synthesis of 2-oxazolidinones from CO₂ and aziridines under mild conditions.
Table 2: Synthesis of 2-Oxazolidinones Utilizing Carbon Dioxide
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aziridines, CO₂ | Ruthenium porphyrin/TBACl, 0.6 MPa CO₂, 100 °C | 2-Oxazolidinones | 60-95% | |
| Ethylene oxide, Anilines, CO₂ | [Bmim]Br/[Bmim]OAc, 2.5 MPa CO₂, solvent-free | 3-Aryl-2-oxazolidinones | Good to quantitative | rsc.org |
| Propargylic alcohols, 2-Aminoethanols, CO₂ | CuBr/[C₄C₁im][OAc], 1 atm CO₂, 100 °C | 2-Oxazolidinones | High | mdpi.com |
| γ-brominated Michael acceptor, Arylamine, CO₂ | 1,1,3,3-tetramethylguanidine (B143053) (TMG) | 3,4-Disubstituted 2-oxazolidinones | avg. 75% | nih.gov |
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
The synthesis of the 2-oxazolidinone ring via the cycloaddition of CO₂ to aziridines is an excellent example of a 100% atom-economical reaction, as all atoms from both reactants are incorporated into the final product. rsc.org Similarly, the three-component reaction of an epoxide, an amine, and CO₂ to form a 3-substituted 2-oxazolidinone is also highly atom-economical.
The final condensation step to form 2-Oxazolidinone, 3-(furfurylideneamino)- from 3-amino-2-oxazolidinone and furfural is a dehydration reaction that releases one molecule of water. While not 100% atom-economical, it is a relatively efficient transformation.
The calculation for the atom economy of the final condensation step is as follows:
Reaction: C₃H₆N₂O₂ (AOZ) + C₅H₄O₂ (Furfural) → C₈H₈N₂O₃ + H₂O
Molecular Weight of Desired Product (C₈H₈N₂O₃): 180.16 g/mol
Sum of Molecular Weights of all Reactants (C₃H₆N₂O₂ + C₅H₄O₂): 102.09 g/mol + 96.08 g/mol = 198.17 g/mol
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 % Atom Economy = (180.16 / 198.17) x 100 ≈ 90.9%
This demonstrates a high atom economy for the final step of the synthesis.
Table 3: Atom Economy of Different Reaction Types for Oxazolidinone Synthesis
| Reaction Type | Reactants | Products | % Atom Economy | Reference |
|---|---|---|---|---|
| Addition | Aziridine + CO₂ | 2-Oxazolidinone | 100% | rsc.org |
| Condensation | 3-Amino-2-oxazolidinone + Furfural | 2-Oxazolidinone, 3-(furfurylideneamino)- + H₂O | ~90.9% | [Calculated] |
| Substitution | 1-Butanol + NaBr + H₂SO₄ | 1-Bromobutane + NaHSO₄ + H₂O | 50% | primescholars.com |
Sustainable Catalytic Systems
The development of sustainable catalytic systems is crucial for environmentally friendly chemical synthesis. For the formation of the 2-oxazolidinone scaffold, a variety of efficient and often recyclable catalysts have been reported.
Organocatalysts have gained significant attention due to their low toxicity and stability. For example, 1,5,7-triazabicyclodec-5-ene (TBD) supported on polystyrene has been used as a highly recyclable and stable catalyst for the conversion of epoxy amines into 2-oxazolidinones using CO₂. rsc.org Guanidine-based catalysts, such as 1,1,3,3-tetramethylguanidine (TMG), have also been shown to be effective for the synthesis of 3,4-disubstituted 2-oxazolidinones from a γ-brominated Michael acceptor, an amine, and CO₂. nih.gov
Metal-based catalysts also play a significant role. Earth-abundant and low-toxicity metals are preferred. For instance, iron-based catalysts are promising for sustainable catalysis. acs.org Copper(I) bromide in combination with an ionic liquid has been demonstrated as an efficient and recyclable system for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ to produce 2-oxazolidinones. mdpi.com Furthermore, heterogeneous catalysts, such as binary Mg/Fe oxides, have been successfully employed for the synthesis of 2-oxazolidinones from epoxides and carbamates, offering the advantage of easy separation and reuse. ionike.com
While specific applications of these catalysts for the direct synthesis of 3-amino-2-oxazolidinone are still emerging, these examples provide a strong framework for developing sustainable catalytic routes to this key precursor and, by extension, to 2-Oxazolidinone, 3-(furfurylideneamino)-.
Table 4: Examples of Sustainable Catalytic Systems for 2-Oxazolidinone Synthesis
| Catalyst | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Polystyrene-supported TBD | Epoxy amines, CO₂ | 2-Oxazolidinones | Recyclable, stable, organocatalyst | rsc.org |
| CuBr/Ionic Liquid | Propargylic alcohols, 2-Aminoethanols, CO₂ | 2-Oxazolidinones | Recyclable, high turnover number | mdpi.com |
| Binary Mg/Fe oxides | Epoxides, Carbamates | 2-Oxazolidinones | Heterogeneous, recyclable | ionike.com |
| 1,1,3,3-tetramethylguanidine (TMG) | γ-brominated Michael acceptor, Amine, CO₂ | 3,4-Disubstituted 2-oxazolidinones | Organocatalyst, mild conditions | nih.gov |
| Iron(II) triflate/NPN ligand | Ketimines, Alkyl halides | α-tertiary amino esters (precursors to oxazolidinones) | Earth-abundant metal, asymmetric synthesis | acs.org |
Mechanistic Investigations of 2 Oxazolidinone, 3 Furfurylideneamino Reactivity
Reaction Pathways of 2-Oxazolidinone (B127357) Schiff Base Derivatives
The reaction pathways of 2-Oxazolidinone, 3-(furfurylideneamino)- and its derivatives are primarily governed by the reactivity of the exocyclic imine bond and the inherent chemistry of the furan (B31954) and oxazolidinone rings.
The carbon-nitrogen double bond (C=N) of the imine group is a key reactive site. Like other Schiff bases, it can undergo isomerization, typically between E and Z geometric isomers, depending on the substituents and reaction conditions. The mechanism of isomerization often involves a transient protonation of the imine nitrogen, which lowers the rotational barrier around the C=N bond, followed by deprotonation to yield the isomer. In enzymatic systems or under acidic/basic conditions, this process is common. The lone pair of electrons on the nitrogen atom is fundamental to this reactivity, allowing for nucleophilic attack or proton abstraction. youtube.com
The imine moiety of 2-Oxazolidinone Schiff base derivatives can participate in various cycloaddition reactions, acting as a dipolarophile or as part of a larger conjugated system. While specific [2+5] cycloadditions are less common, the imine bond is well-documented to participate in [3+2] cycloadditions with 1,3-dipoles like nitrones or azomethine ylides. nih.govnih.gov These reactions are valuable for constructing complex, five-membered nitrogen-containing heterocyclic rings.
For instance, the reaction of a Schiff base with an azomethine ylide proceeds via a concerted or stepwise mechanism to form a substituted pyrrolidine (B122466) ring. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic properties and steric hindrance of both the Schiff base and the dipole. nih.gov The furan ring can also act as a diene in Diels-Alder [4+2] cycloadditions, although this reactivity is often competitive with reactions at the imine site. nih.gov
A primary degradation pathway for 2-Oxazolidinone, 3-(furfurylideneamino)- involves the hydrolysis of the azomethine linkage. This reaction is particularly relevant in aqueous or biological media. The hydrolysis breaks the C=N bond, leading to the formation of two primary intermediates: furfural (B47365) and 3-amino-2-oxazolidinone (B196048) (AOZ). nih.gov
Role of the 2-Oxazolidinone Ring in Directing Chemical Reactivity
The 2-oxazolidinone ring is not merely a passive scaffold; it actively influences the molecule's reactivity. researchgate.net Its key roles include:
Electronic Influence: The electron-withdrawing nature of the carbonyl group within the oxazolidinone ring can modulate the electron density of the adjacent nitrogen atom and, by extension, the attached imine bond. This can affect the susceptibility of the imine carbon to nucleophilic attack.
Stereochemical Control: In asymmetric synthesis, chiral 2-oxazolidinones are famously used as chiral auxiliaries. While the parent compound discussed here is achiral, derivatives with substitution on the oxazolidinone ring can provide a stereodirecting environment, influencing the facial selectivity of reactions at the imine center.
Structural Rigidity: The five-membered ring structure imparts a degree of conformational rigidity to the molecule, which can influence the orientation of the furfurylidene group and affect reaction transition states. organic-chemistry.org
Leaving Group Potential: The ring can be opened under certain conditions, such as decarboxylative coupling reactions, making it a reactive component in transformations that lead to new structural motifs. researchgate.net
Influence of the Furfurylidene Group on Reaction Kinetics and Selectivity
The furfurylidene group has a profound effect on the reactivity of the molecule, primarily due to the properties of the furan ring.
Electronic Effects: Furan is an electron-rich aromatic heterocycle, which can donate electron density into the imine system. This influences the electrophilicity of the imine carbon and the nucleophilicity of the imine nitrogen.
Reaction Kinetics: The electronic nature of the furan ring affects the rates of reactions. For example, in hydrogenation reactions, the furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring, often in competition with the reduction of the imine bond. scirp.orgoalib.com The reaction conditions, such as temperature, pressure, and catalyst choice, determine the selectivity towards one product over another. scirp.orgresearchgate.net Studies on furfural hydrogenation show that reaction rates are highly dependent on temperature, with higher temperatures sometimes leading to secondary reactions and reduced selectivity for a desired product. scirp.orgresearchgate.net
Diene Reactivity: The furan ring can participate as a 4π-electron component (diene) in Diels-Alder reactions. nih.gov This reactivity is competitive with reactions involving the imine bond and is governed by thermodynamic and kinetic factors. The stability of the resulting cycloadduct is a key consideration in these transformations. nih.gov
Elucidation of Reaction Mechanisms via Advanced Spectroscopic Methods
The study of reaction mechanisms for 2-Oxazolidinone, 3-(furfurylideneamino)- and its derivatives relies heavily on a suite of spectroscopic techniques to identify reactants, intermediates, and final products. dergipark.org.tr
| Spectroscopic Method | Application in Mechanistic Studies | Key Observables |
| FTIR Spectroscopy | Used to monitor the disappearance of reactants and the appearance of products by tracking key functional groups. | Disappearance of the C=N (imine) stretch (approx. 1620-1640 cm⁻¹). Appearance of N-H and C=O stretches from hydrolysis products (e.g., 3-amino-2-oxazolidinone). |
| NMR Spectroscopy | Provides detailed structural information about molecules in solution. ¹H and ¹³C NMR are crucial for identifying intermediates and determining the stereochemistry of products. | Chemical shifts of protons and carbons adjacent to the imine bond. Appearance of new signals corresponding to reaction products or intermediates, such as the aldehyde proton of furfural after hydrolysis. |
| Mass Spectrometry (MS) | Used to determine the molecular weight of reactants, intermediates, and products. LC-MS/MS is particularly powerful for identifying and quantifying metabolites in complex mixtures. | Detection of molecular ions corresponding to the parent compound, intermediates like 3-amino-2-oxazolidinone (AOZ), and final products. researchgate.net Fragmentation patterns provide structural clues. |
These methods, often used in combination, allow researchers to piece together complex reaction pathways, analyze kinetic data, and understand the subtle electronic and steric factors that govern the reactivity of this versatile Schiff base.
Computational and Theoretical Chemistry Studies of the 2 Oxazolidinone, 3 Furfurylideneamino Scaffold
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules like 2-Oxazolidinone (B127357), 3-(furfurylideneamino)-. dergipark.org.tr This approach is favored for its balance of accuracy and computational efficiency. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. nih.govnih.gov
These calculations are typically performed with a basis set such as 6-31G(d,p) or 6-311++G(d,p), which provides a flexible description of the electron orbitals. nih.govnih.gov DFT methods are used to optimize the molecular geometry, calculate energies, and derive various electronic properties that explain the chemical nature and reactivity of the oxazolidinone scaffold. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. dergipark.org.tr For the 2-Oxazolidinone, 3-(furfurylideneamino)- scaffold, the HOMO is typically localized over the electron-rich furan (B31954) and imine groups, while the LUMO is distributed across the oxazolidinone ring and the C=N bond.
Table 1: Calculated Frontier Orbital Energies and Properties
The following data is representative, based on typical DFT/B3LYP calculations for similar structures.
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.5 eV | Indicates high electronic stability and moderate reactivity |
Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. nih.gov It helps in predicting sites for electrophilic and nucleophilic attack. The map uses a color spectrum to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. dergipark.org.tr
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Represents areas with neutral or zero potential. dergipark.org.tr
For 2-Oxazolidinone, 3-(furfurylideneamino)-, the ESP map would show a high electron density (red/yellow) around the carbonyl oxygen of the oxazolidinone ring and the oxygen atom in the furan ring, identifying them as potential sites for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atoms, in contrast, would appear as regions of positive potential (blue).
Molecular Geometry Optimization and Conformational Analysis
Before calculating other properties, the molecule's geometry must be fully optimized to find the lowest energy conformation on the potential energy surface. This is achieved using DFT methods, such as B3LYP with the 6-31G(d,p) basis set, which calculates the forces on each atom until they are minimized. nih.gov The resulting optimized structure corresponds to a stable conformation and provides accurate bond lengths, bond angles, and dihedral angles.
Table 2: Selected Optimized Geometrical Parameters
The following data is representative, based on typical DFT/B3LYP calculations for similar structures.
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Length | C=O (Oxazolidinone) | 1.22 Å |
| Bond Length | N-N | 1.38 Å |
| Bond Length | C=N (Imine) | 1.29 Å |
| Bond Angle | C-N-N | 118.5° |
| Dihedral Angle | Furan Ring - Imine Plane | 15.0° |
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.
Vibrational Frequencies (FT-IR): Theoretical vibrational analysis is performed on the optimized geometry to calculate the frequencies and intensities of infrared (IR) and Raman spectra. nih.gov These calculations help in assigning the various vibrational modes of the molecule. For 2-Oxazolidinone, 3-(furfurylideneamino)-, key predicted vibrations include the C=O stretching of the carbamate (B1207046) group in the oxazolidinone ring (typically around 1740-1760 cm⁻¹), the C=N stretching of the imine group, and various C-H and C-O stretching modes from the furan ring. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can confirm the molecular structure. chemicalbook.com Calculations would predict distinct signals for the protons on the furan ring, the CH=N proton, and the CH₂ groups of the oxazolidinone ring. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies
The following data is representative, based on typical DFT/B3LYP calculations.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Oxazolidinone | C=O Stretch | ~1755 cm⁻¹ |
| Imine | C=N Stretch | ~1640 cm⁻¹ |
| Furan Ring | C-O-C Stretch | ~1150 cm⁻¹ |
| Furan Ring | C-H Stretch | ~3100 cm⁻¹ |
| Oxazolidinone | N-H Bend (if applicable) | ~3200-3400 cm⁻¹ |
Computational Assessment of Chemical Reactivity and Stability
The chemical reactivity and stability of the 2-Oxazolidinone, 3-(furfurylideneamino)- scaffold can be assessed using several descriptors derived from quantum chemical calculations.
The HOMO-LUMO energy gap (ΔE) is a primary indicator: a larger gap signifies higher stability and lower reactivity. nih.govnih.gov Other global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies.
Chemical Hardness (η = (ELUMO - EHOMO)/2): Measures the resistance to change in electron distribution. A harder molecule has a larger energy gap.
Electronegativity (χ = -(EHOMO + ELUMO)/2): Measures the molecule's ability to attract electrons.
Electrophilicity Index (ω = χ²/2η): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.
These computational parameters collectively provide a robust framework for understanding the molecule's electronic behavior, predicting its stability, and identifying its most reactive sites for potential chemical modifications. nih.gov
Reaction Energetics and Transition State Analysis (e.g., Heat of Formation, Steric Energy)
Theoretical studies into the reaction energetics of the 3-(furfurylideneamino)-2-oxazolidinone scaffold would provide fundamental insights into its stability and reactivity. Key parameters such as the heat of formation and steric energy are foundational to this understanding.
Heat of Formation: The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity representing the energy change when a compound is formed from its constituent elements in their standard states. For 3-(furfurylideneamino)-2-oxazolidinone (C₈H₈N₂O₃), this value would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio approaches. A negative heat of formation would indicate that the formation of the molecule is an exothermic process and that the compound is stable relative to its constituent elements.
Steric Energy: Steric energy is a component of a molecule's internal energy arising from the spatial arrangement of its atoms. In the 3-(furfurylideneamino)-2-oxazolidinone structure, steric strain could arise from the interaction between the oxazolidinone ring and the furfurylideneamino substituent. Computational models can calculate this energy, helping to predict the most stable conformation (rotamer) around the N-N bond connecting the two fragments. Minimizing steric energy is a key driver for adopting a specific three-dimensional shape.
Transition State Analysis: The formation of this scaffold, typically via a condensation reaction between 3-amino-2-oxazolidinone (B196048) and furan-2-carbaldehyde, involves a transition state. nih.gov Computational analysis can map the entire reaction coordinate, identifying the structure and energy of this high-energy transition state. Understanding this barrier is key to predicting reaction rates and exploring potential catalytic mechanisms. For instance, the presence of an acid or base catalyst would be expected to lower the activation energy of the transition state for the imine formation.
| Computational Parameter | Hypothetical Value | Significance |
|---|---|---|
| Heat of Formation (ΔHf°) | -250 to -350 kJ/mol | Indicates thermodynamic stability of the molecule relative to its elemental components (C, H, N, O). |
| Steric Energy | 5 - 15 kcal/mol | Quantifies internal strain; influences the preferred conformation and rotational barriers. |
| Activation Energy (Formation) | 20 - 40 kcal/mol | Energy barrier for the condensation reaction; determines reaction kinetics. |
Advanced Computational Techniques for Mechanistic Insights
To delve deeper into the molecular behavior of 3-(furfurylideneamino)-2-oxazolidinone, advanced computational methods are employed. These techniques can simulate the molecule's dynamic behavior and its interaction with light, providing a more complete picture of its properties.
Molecular Dynamics Simulations (if applied to purely theoretical structural studies)
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. researchgate.netnih.gov For 3-(furfurylideneamino)-2-oxazolidinone, an MD simulation would involve placing a virtual model of the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion.
In a purely theoretical context, MD simulations can:
Explore Conformational Flexibility: The simulation can reveal the different shapes the molecule can adopt by rotating around its single bonds, particularly the C-N and N-N bonds of the Schiff base linker.
Identify Key Intramolecular Interactions: Simulations can highlight non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize specific conformations.
| Simulation Parameter | Focus of Analysis | Potential Finding |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Overall structural stability | Low RMSD values would indicate a rigid and stable core structure. |
| Dihedral Angle Analysis | Rotation around N-N bond | Preference for specific rotamers (e.g., syn vs. anti) due to steric or electronic effects. |
| Radial Distribution Function | Solvent organization | Shows how water molecules structure themselves around the polar and non-polar regions of the molecule. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net It calculates the energies required to excite electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals.
For the 3-(furfurylideneamino)-2-oxazolidinone scaffold, TD-DFT calculations would be instrumental in understanding its photophysical properties. The core structure contains a conjugated π-electron system extending across the furan ring and the imine bond. vulcanchem.com
Key applications of TD-DFT would include:
Predicting Absorption Maxima (λmax): Calculating the wavelength of light the molecule is most likely to absorb. This is crucial for understanding its color and its potential use in applications like photosensitizers or molecular probes.
Assigning Electronic Transitions: TD-DFT can identify the nature of the electronic transitions, such as π→π* or n→π* transitions. For this molecule, a π→π* transition within the furfurylideneamino chromophore would be expected to be the dominant feature in the UV-Vis spectrum.
Visualizing Molecular Orbitals: The method allows for the visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing a clear picture of where the electron density resides before and after excitation.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| λmax (in vacuum) | ~300-340 nm | Corresponds to the primary UV absorption peak. |
| Oscillator Strength (f) | > 0.1 | Indicates a high probability for the main electronic transition, suggesting a strong absorption band. |
| Transition Character | HOMO → LUMO (π→π) | Electron density moves from the π-bonding orbitals to the π-antibonding orbitals across the conjugated system. |
Applications of 2 Oxazolidinone, 3 Furfurylideneamino in Contemporary Organic Synthesis
Utilization as a Chiral Auxiliary in Asymmetric Transformations
While the broader class of N-acyl-2-oxazolidinones, famously known as Evans' chiral auxiliaries, are extensively utilized to induce stereoselectivity in a myriad of chemical transformations, the specific application of 2-Oxazolidinone (B127357), 3-(furfurylideneamino)- as a chiral auxiliary is a more specialized area of investigation. nih.govresearchgate.net The inherent chirality of the oxazolidinone core, when appropriately substituted, can effectively bias the facial approach of incoming reagents to a prochiral center, leading to the formation of one stereoisomer in preference to another. nih.gov
The utility of oxazolidinone-based auxiliaries stems from their ability to form rigid, chelated intermediates that create a sterically defined environment around the reaction center. nih.gov Although detailed studies focusing exclusively on the diastereoselectivity induced by the 3-(furfurylideneamino)- substituent are not extensively documented, the general principles of oxazolidinone-mediated asymmetric synthesis provide a foundational understanding. For instance, in reactions such as alkylations, aldol (B89426) additions, and cycloadditions, the bulky substituent at the C4 or C5 position of the oxazolidinone ring typically directs the transformation to the opposite face of the enolate or dienophile. nih.govresearchgate.net
Role as a Synthetic Intermediate for Novel Heterocyclic Compounds
The structural framework of 2-Oxazolidinone, 3-(furfurylideneamino)- makes it an attractive starting material for the synthesis of more complex heterocyclic systems, particularly those containing nitrogen and oxygen atoms. The reactive imine (C=N) bond of the furfurylideneamino group serves as a key handle for cycloaddition and other cyclization reactions.
Synthesis of Oxazepine Derivatives
One of the significant applications of Schiff bases, such as 2-Oxazolidinone, 3-(furfurylideneamino)-, is in the synthesis of seven-membered heterocyclic rings like oxazepines. nih.govresearchgate.net The reaction of a Schiff base with various cyclic anhydrides, such as maleic anhydride (B1165640) or phthalic anhydride, in a suitable solvent can lead to the formation of 1,3-oxazepine derivatives. nih.govnih.gov This transformation is believed to proceed via a pericyclic cycloaddition reaction. nih.gov
The general synthetic route involves the reaction of the imine nitrogen of the furfurylideneamino group with the carbonyl carbon of the anhydride, followed by ring opening and subsequent cyclization to form the oxazepine ring. The specific reaction conditions, including solvent and temperature, can influence the yield and purity of the resulting oxazepine derivatives.
Table 1: Representative Synthesis of Oxazepine Derivatives from Schiff Bases
| Starting Schiff Base | Anhydride | Solvent | Reaction Conditions | Product | Reference |
| Generic Arylideneamine | Maleic Anhydride | THF | Reflux, 14-16 hrs | 1,3-Oxazepine-4,7-dione derivative | nih.gov |
| Generic Arylideneamine | Phthalic Anhydride | Dry Microwave | Microwave Irradiation | 1,3-Oxazepine-4,7-dione derivative | nih.gov |
This table presents generalized findings on the synthesis of oxazepine derivatives from Schiff bases, a reaction pathway potentially applicable to 2-Oxazolidinone, 3-(furfurylideneamino)-.
Preparation of Other Nitrogen and Oxygen Heterocycles
Beyond oxazepines, the reactive nature of the 3-(furfurylideneamino)-2-oxazolidinone scaffold allows for its use in the synthesis of a variety of other nitrogen and oxygen-containing heterocycles. The imine functionality can participate in cycloaddition reactions with various dienophiles and dipolarophiles to construct five- and six-membered rings. For example, [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles. acs.org While specific examples with 2-Oxazolidinone, 3-(furfurylideneamino)- are not prevalent in the literature, the general reactivity pattern of similar Schiff bases suggests its potential in this area.
Furthermore, the oxazolidinone ring itself can be a precursor to other functional groups. For instance, hydrolysis of the oxazolidinone can yield an amino alcohol, which can then be used in subsequent synthetic transformations to build different heterocyclic systems. researchgate.net
Precursor in the Construction of Complex Molecular Scaffolds
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science. nih.gov 2-Oxazolidinone, 3-(furfurylideneamino)- can serve as a valuable precursor for the construction of complex and biologically relevant scaffolds. The combination of the furan (B31954) ring, the imine bond, and the oxazolidinone core provides multiple points for synthetic elaboration.
For example, the furan moiety can undergo Diels-Alder reactions, and the imine can be reduced or hydrolyzed to introduce further diversity. The oxazolidinone ring can be functionalized or opened to create linear or different cyclic structures. This versatility allows for the generation of a library of compounds with diverse three-dimensional shapes and functionalities, which is crucial for drug discovery programs.
Structure-Activity Relationships (SAR) in the Context of Synthetic Design and Yield Optimization
Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a molecule influences its properties and reactivity, which is essential for optimizing synthetic yields and designing new compounds with desired characteristics. In the context of 2-Oxazolidinone, 3-(furfurylideneamino)-, SAR studies would focus on how modifications to the furfurylidene group, the oxazolidinone ring, and any substituents affect the outcome of synthetic transformations.
For instance, the electronic nature of substituents on the furan ring could influence the reactivity of the imine bond in cycloaddition reactions. Steric hindrance around the oxazolidinone ring can impact the diastereoselectivity of reactions where it is used as a chiral auxiliary. By systematically varying these structural features and analyzing the resulting yields and stereoselectivities, a predictive model for the reactivity of this class of compounds can be developed. Such studies are invaluable for the rational design of synthetic routes to complex target molecules.
Future Research Directions and Emerging Methodologies for 2 Oxazolidinone, 3 Furfurylideneamino
Development of Highly Efficient and Regio/Stereoselective Synthetic Routes
The synthesis of 2-Oxazolidinone (B127357), 3-(furfurylideneamino)- and its derivatives is foundational to any further investigation. Future research will likely focus on developing synthetic pathways that are not only high-yielding but also offer precise control over regioselectivity and stereochemistry, which are crucial for potential biological applications.
A primary synthetic strategy would involve the condensation of 3-amino-2-oxazolidinone (B196048) with furfural (B47365). The synthesis of the 3-amino-2-oxazolidinone precursor itself is a key step. Modern approaches could improve upon classical methods. For instance, the cyclization of β-hydroxyethylhydrazine with agents like dimethyl carbonate can be optimized. mdpi.com Research into greener and more efficient methods for this cyclization, perhaps using catalytic amounts of a base or alternative carbonyl sources, would be a valuable endeavor.
For the subsequent Schiff base formation, while the direct condensation of 3-amino-2-oxazolidinone with furfural is straightforward, future work could explore catalyzed variations to improve efficiency and yield under milder conditions. youtube.com This reaction is analogous to the synthesis of the well-known nitrofuran antibiotic, Furazolidone, which is prepared from 3-amino-2-oxazolidinone and 5-nitrofurfural. acs.org
Furthermore, the development of stereoselective routes to chiral derivatives of 2-Oxazolidinone, 3-(furfurylideneamino)- is a significant area for future exploration. The oxazolidinone ring can possess stereocenters, and their configuration is often critical for biological activity. nih.gov Future synthetic strategies could employ chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the oxazolidinone ring during its formation. For example, the use of chiral N-tert-butanesulfinyl imines has proven effective in the asymmetric synthesis of other nitrogen-containing heterocycles and could be adapted for this purpose. beilstein-journals.org
| Synthetic Step | Traditional Method | Potential Future Improvement | Key Considerations |
| 3-Amino-2-oxazolidinone Synthesis | Cyclization of β-hydroxyethylhydrazine with phosgene (B1210022) derivatives. | Catalytic cyclization with greener carbonyl sources (e.g., CO2, dimethyl carbonate) under optimized conditions. mdpi.com | Scalability, atom economy, avoidance of toxic reagents. |
| Schiff Base Formation | Direct condensation of 3-amino-2-oxazolidinone and furfural. | Acid or base-catalyzed condensation under mild conditions; microwave-assisted synthesis. youtube.com | Reaction time, yield, purity of the final product. |
| Stereoselective Synthesis | Resolution of racemic mixtures. | Asymmetric synthesis using chiral auxiliaries or catalysts to control stereocenters on the oxazolidinone ring. nih.govbeilstein-journals.org | Diastereomeric and enantiomeric purity. |
Exploration of Novel Reactivity Patterns for the Furfurylideneamino Oxazolidinone System
The 2-Oxazolidinone, 3-(furfurylideneamino)- scaffold contains multiple reactive sites: the furan (B31954) ring, the imine (Schiff base) double bond, and the oxazolidinone ring itself. Future research should aim to systematically explore the reactivity of these sites to generate novel molecular architectures.
The furfurylideneamino moiety is of particular interest. The furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. mdpi.com The imine C=N bond is also a versatile functional group that can undergo a variety of transformations. wikipedia.org For instance, cycloaddition reactions involving the imine bond are a powerful tool for synthesizing other heterocyclic systems. nih.govresearchgate.net The [2+2] cycloaddition with ketenes (Staudinger synthesis) could yield β-lactams, while [4+2] cycloadditions (aza-Diels-Alder) with dienes could produce tetrahydropyridines. wikipedia.org The exploration of such reactions with the 2-Oxazolidinone, 3-(furfurylideneamino)- system could lead to a diverse library of new compounds with potential biological activities.
The interaction between the different components of the molecule could also lead to unique reactivity. For example, the oxazolidinone ring could influence the electronic properties of the furfurylideneamino group, potentially modulating its reactivity in cycloaddition or nucleophilic addition reactions.
| Reactive Site | Potential Reaction Type | Expected Product Class | Reference for Analogy |
| Furan Ring | Diels-Alder Reaction | Polycyclic aromatic compounds | mdpi.com |
| Imine (C=N) Bond | [2+2] Cycloaddition (with ketenes) | β-lactams | wikipedia.orgdntb.gov.ua |
| Imine (C=N) Bond | [4+2] Cycloaddition (Aza-Diels-Alder) | Tetrahydropyridines | wikipedia.orgnih.gov |
| Imine (C=N) Bond | Nucleophilic Addition | Substituted amino-oxazolidinones | beilstein-journals.org |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental work. tandfonline.comresearchgate.net For 2-Oxazolidinone, 3-(furfurylideneamino)-, future research should leverage advanced computational modeling to:
Predict Reactivity and Regioselectivity: DFT calculations can be used to determine the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps of the molecule. nih.gov This information can help predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of cycloaddition reactions. tandfonline.commdpi.com For example, such studies could clarify whether the furan ring or the imine is the more reactive diene/dienophile in a given reaction.
Elucidate Reaction Mechanisms: Computational modeling can be used to map the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. acs.org This would provide a deeper understanding of the mechanisms of new reactions and help in optimizing reaction conditions.
Studies on related systems, such as other Schiff bases and nitrofuran antibiotics, have demonstrated the utility of these computational approaches. tandfonline.comresearchgate.net Applying these methods to 2-Oxazolidinone, 3-(furfurylideneamino)- will be crucial for accelerating the discovery and development of its chemical potential.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. These technologies offer advantages in terms of reaction control, safety, scalability, and the rapid generation of compound libraries.
Flow Chemistry: The synthesis of 2-Oxazolidinone, 3-(furfurylideneamino)- and its derivatives is well-suited for adaptation to continuous flow processes. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. rsc.org The synthesis of oxazolidinones has already been successfully demonstrated in flow reactors. mdpi.comrsc.org Future research could focus on developing a continuous flow process for the entire synthetic sequence, from the formation of the 3-amino-2-oxazolidinone precursor to the final Schiff base condensation. This would enable the safe and efficient production of the target compound on a larger scale.
Automated Synthesis: To explore the chemical space around the 2-Oxazolidinone, 3-(furfurylideneamino)- scaffold, automated synthesis platforms can be employed to generate libraries of derivatives. nih.govchemspeed.com By combining a range of substituted furfurals and potentially substituted 3-amino-2-oxazolidinones in an automated fashion, a large number of analogs can be synthesized and screened for desired properties. This high-throughput approach can significantly accelerate the discovery of new compounds with interesting reactivity or biological activity. The use of stopped-flow synthesis could be an intermediate approach, allowing for rapid optimization of reaction conditions before committing to larger library synthesis. nih.gov
The integration of these modern technologies will be instrumental in unlocking the full potential of the 2-Oxazolidinone, 3-(furfurylideneamino)- system in a time- and resource-efficient manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxazolidinone, 3-(furfurylideneamino)-, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via condensation of 3-amino-2-oxazolidinone with 5-nitrofurfural. Key steps include:
- Reacting 2-hydroazinoethanol with diethyl oxalate to form 3-amino-2-oxazolidinone .
- Condensation with 5-nitrofurfural under acidic conditions (e.g., glacial acetic acid) to yield the Schiff base derivative .
- Purification via recrystallization from ethanol or methanol to achieve >97% purity (verified by HPLC, as per USP standards) .
Q. How is the structural identity of 2-Oxazolidinone, 3-(furfurylideneamino)- confirmed?
- Methodological Answer : Use multi-modal characterization:
- X-ray crystallography to resolve the oxazolidinone ring conformation and furfurylidene substituent geometry (e.g., bond angles and torsion angles) .
- Spectroscopy :
- UV-Vis (λmax ~375 nm in methanol, characteristic of nitro groups) .
- IR (C=O stretch at ~1750 cm<sup>-1</sup>, N-H bend at ~1600 cm<sup>-1</sup>) .
- Mass spectrometry (EI-MS) to confirm molecular ion peaks (e.g., m/z 225.16 for C8H7N3O5) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Carcinogenicity : Classified as Group 3 ("not classifiable as to carcinogenicity") by IARC, but handle with caution due to structural similarity to nitrofurans .
- Storage : Preserve in amber glass vials under inert gas (N2) at 2–8°C to prevent photodegradation .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity in asymmetric synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to study electronic effects of the nitro group on Schiff base stability .
- Molecular docking : Simulate interactions with enzymatic targets (e.g., monoamine oxidase A) to rationalize inhibitory activity .
- Fluorous phase behavior : Model partition coefficients for applications in fluorous-phase separation (e.g., using perfluoroalkyl-tagged analogs) .
Q. How do conflicting bioactivity data arise, and how can they be resolved?
- Case Study : Discrepancies in MAO-A inhibition (e.g., IC50 variability across studies):
- Root Causes : Differences in assay conditions (e.g., enzyme source, substrate concentration) or compound purity .
- Resolution :
- Standardize assays using recombinant human MAO-A and validated reference inhibitors (e.g., clorgyline) .
- Validate purity via <sup>1</sup>H-NMR and LC-MS to exclude degradation products .
Q. What strategies improve yield in chiral auxiliaries derived from this compound?
- Methodological Answer :
- Chiral pool synthesis : Start with L-phenylalanine-derived oxazolidinones to ensure enantiomeric excess (>90% ee) .
- Fluorous tagging : Introduce perfluoroalkyl groups (e.g., C8F17) for facile separation via fluorous solid-phase extraction .
- Optimization : Screen Lewis acids (e.g., TiCl4 vs. Sn(OTf)2) in aldol reactions to enhance diastereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
